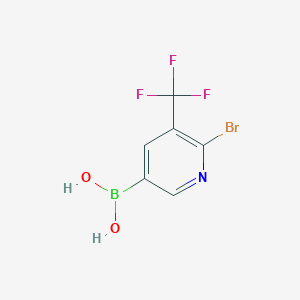
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with bromine and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used extensively in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Industry:
Mechanism of Action
The primary mechanism of action for (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
(5-Trifluoromethylpyridin-3-yl)boronic acid: Similar structure but lacks the bromine substituent.
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the boronic acid group.
Uniqueness: The presence of both bromine and trifluoromethyl groups in (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BBrF3NO2 |
|---|---|
Molecular Weight |
269.81 g/mol |
IUPAC Name |
[6-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
InChI Key |
QBFQUBLUXWZGDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
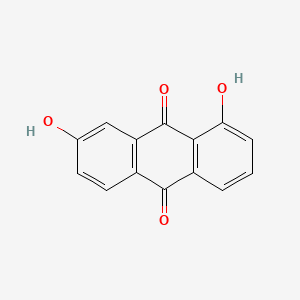
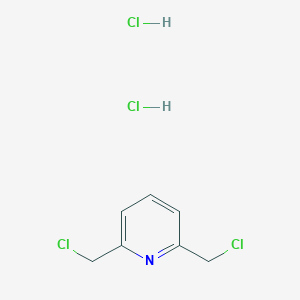
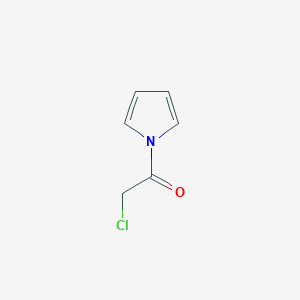
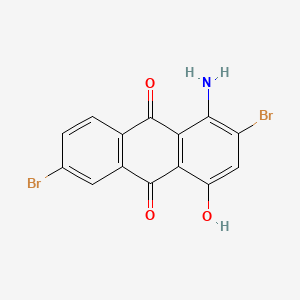
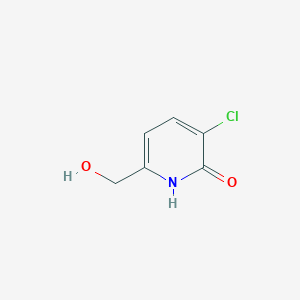
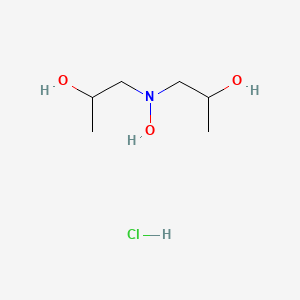
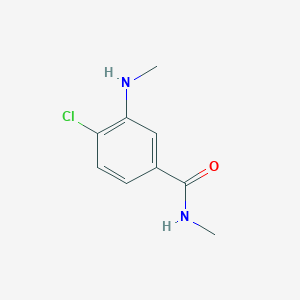
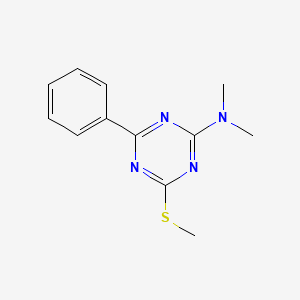
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)
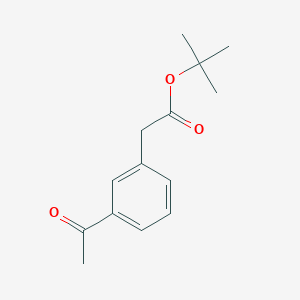
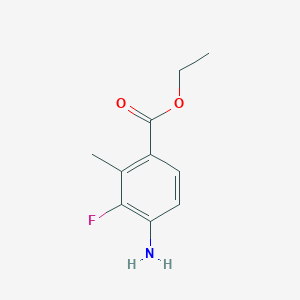
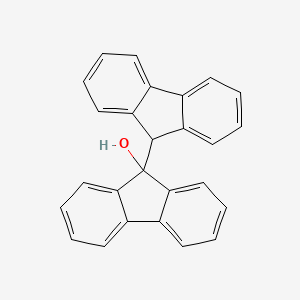
![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)
